molecular formula C14H10Cl2O2 B1595837 5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 590359-98-1

5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde

Cat. No. B1595837
M. Wt: 281.1 g/mol
InChI Key: PMWQGKXPTBTDOF-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde, commonly known as 5-Cl-2-CBBA, is a type of chlorinated benzaldehyde derivative that has a wide range of applications in organic synthesis and medicinal chemistry. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals. In addition, it has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and antifungal agent.

Scientific Research Applications

Catalytic Applications and Organic Synthesis

  • Oxidation of Benzyl Alcohol : Research has demonstrated the importance of benzaldehyde derivatives in catalysis, particularly in the oxidation of benzyl alcohol to benzaldehyde, a crucial intermediate in cosmetics, perfumery, and pharmaceutical industries. Enhancements in catalytic methods for this transformation have been achieved through various catalysts, including sulfated Ti-SBA-15 and palladium-supported boron-doped hollow carbon spheres, highlighting the compound's role in eco-friendly oxidation processes and efficient synthesis routes (Rajesh Sharma et al., 2012) (Vilas Ravat et al., 2012).

  • Lewis Acid Catalysis : Metal-organic frameworks with exposed coordination sites have been explored for their catalytic activity in the conversion of aldehydes and ketones, demonstrating the potential of benzaldehyde derivatives in facilitating size-selective Lewis acid catalysis and contributing to the development of selective synthetic pathways (S. Horike et al., 2008).

  • Enzyme Catalyzed Asymmetric Synthesis : The synthesis of imidazole derivatives, an important synthon for the preparation of biologically active compounds, illustrates the application of benzaldehyde derivatives in enzyme-catalyzed reactions. This showcases their role in producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry (A. Davood et al., 2008).

properties

IUPAC Name

5-chloro-2-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWQGKXPTBTDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358388
Record name 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde

CAS RN

590359-98-1
Record name 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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